molecular formula C6H11Cl2N3O2 B6604578 methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride CAS No. 2825007-63-2

methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride

Cat. No.: B6604578
CAS No.: 2825007-63-2
M. Wt: 228.07 g/mol
InChI Key: HTLILJYNWYZRPN-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride: is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.

  • Amination Reaction: The carboxylic acid group is first converted to an amide using methylamine under controlled conditions.

  • Reduction Process: The amide group is then reduced to an amine using reducing agents such as LiAlH4 or NaBH4 .

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

  • Purification: The final product is purified using crystallization techniques to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO4 and H2O2 .

  • Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

  • Substitution: Reagents such as HCl , NaOH , and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, but it generally involves binding to active sites and modulating biological processes .

Comparison with Similar Compounds

  • Imidazole-4-carboxylic acid

  • Methyl 2-(aminomethyl)imidazole-4-carboxylate

  • 2-(Aminomethyl)pyridine

Uniqueness: Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride stands out due to its specific structural features and reactivity profile , which make it particularly useful in certain applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, highlighting its importance in various scientific and industrial fields

Properties

IUPAC Name

methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLILJYNWYZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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